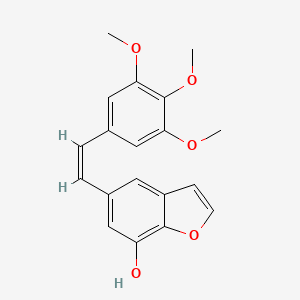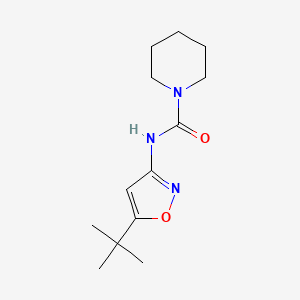
(9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is (9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) .
- It consists of a central carbazole core (9H-carbazole) with two diphenylphosphine oxide groups attached.
- Carbazoles are aromatic heterocyclic compounds with diverse applications in materials science, organic electronics, and catalysis.
- The diphenylphosphine oxide moiety contains a phosphorus atom bonded to two phenyl groups and an oxygen atom.
- Overall, this compound combines aromatic and phosphine oxide functionalities.
Preparation Methods
- The title compound can be synthesized by reacting 9-ethyl-3-(1H-imidazol-1-yl)-6-(3H-pyrrol-3-yl)-9H-carbazole , bromoethane, and ammonium hexafluorophosphate .
- Experimental details include the use of hydrogen atoms placed in geometrically idealized positions.
- The reaction yields the desired product, which can be further characterized by crystallography.
Chemical Reactions Analysis
- The compound may undergo various reactions:
Oxidation: The phosphine oxide groups can be oxidized to phosphine oxides.
Substitution: The phenyl groups on the carbazole core can be substituted.
Reduction: The carbazole core may undergo reduction reactions.
- Common reagents include oxidants (e.g., peroxides), nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., hydrides).
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Materials Science: The compound’s aromatic and phosphine oxide functionalities make it useful for designing organic semiconductors, light-emitting materials, and photovoltaic devices.
Catalysis: Carbazole-based compounds often serve as ligands in transition metal catalysis.
Biological Applications: Research explores potential bioactivity, such as antimicrobial or antitumor properties.
Industry: The compound’s stability and electronic properties contribute to its industrial applications.
Mechanism of Action
- The exact mechanism depends on the specific application.
- In materials science, the compound’s electronic structure influences charge transport and optical properties.
- In catalysis, it may coordinate with metal centers, affecting reaction pathways.
- In biological contexts, interactions with cellular targets drive its effects.
Comparison with Similar Compounds
- Highlighting uniqueness: The bis(diphenylphosphine oxide) bridge sets it apart from other carbazole derivatives.
9-Phenyl-9H-carbazole-3-boronic acid pinacol ester: and 4,4’-(9H-carbazole-3,6-diyl)dibenzoic acid are related compounds.
Remember that this compound’s applications and properties continue to be explored, and further research may uncover additional insights
Properties
Molecular Formula |
C38H31NO2P2 |
|---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
3,6-bis(diphenylphosphoryl)-9-ethylcarbazole |
InChI |
InChI=1S/C38H31NO2P2/c1-2-39-37-25-23-33(42(40,29-15-7-3-8-16-29)30-17-9-4-10-18-30)27-35(37)36-28-34(24-26-38(36)39)43(41,31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
InChI Key |
TWIHPPIFVVOOMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-nitrophenyl)-](/img/structure/B12891827.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)



![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)

![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)
![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)




